molecular formula C19H20N4O2S B2791993 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide CAS No. 1170544-73-6

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide

Cat. No. B2791993
CAS RN: 1170544-73-6
M. Wt: 368.46
InChI Key: IFJRBMZTBGGXPX-UHFFFAOYSA-N
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Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide, commonly known as PTM, is a small molecule inhibitor that has been widely used in scientific research. PTM is a potent inhibitor of protein arginine methyltransferases (PRMTs), which play an important role in various cellular processes, including gene expression, RNA processing, and signal transduction.

Mechanism of Action

PTM inhibits 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide by binding to the active site of the enzyme and blocking the transfer of the methyl group from S-adenosylmethionine (SAM) to the arginine residue in the protein substrate. This results in a decrease in protein methylation and a disruption of protein-protein interactions and cellular processes that are regulated by 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide.
Biochemical and physiological effects:
PTM has been shown to have a variety of biochemical and physiological effects in different cell types and organisms. In cancer cells, PTM has been shown to inhibit cell proliferation and induce apoptosis by targeting PRMT5. In neuronal cells, PTM has been shown to regulate the expression of genes involved in synaptic plasticity and memory formation by targeting PRMT1. In zebrafish, PTM has been shown to disrupt the development of the cardiovascular system by targeting PRMT4.

Advantages and Limitations for Lab Experiments

PTM has several advantages as a tool for studying 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide. It is a potent and specific inhibitor of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide, which makes it a valuable tool for studying the function of these enzymes. It is also relatively easy to synthesize and can be obtained in large quantities. However, PTM has some limitations as well. It is not cell-permeable, which limits its use in studies of intracellular 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide. It also has a relatively short half-life, which requires frequent dosing in in vivo experiments.

Future Directions

There are several future directions for research on PTM and 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide. One direction is to develop more potent and specific inhibitors of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide that can be used in vivo and have a longer half-life. Another direction is to study the role of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide in different cellular processes and diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, it will be important to study the potential therapeutic applications of PRMT inhibitors, including PTM, in these diseases.

Synthesis Methods

The synthesis of PTM involves the reaction of 2-(2-bromoacetyl)thiazole with 1H-pyrrole-1-carboxamide in the presence of a base. The resulting intermediate is then reacted with 4-morpholinophenylamine to yield PTM. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

PTM has been widely used in scientific research as a tool to study the role of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide in various cellular processes. 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide are a family of enzymes that catalyze the methylation of arginine residues in proteins, which plays an important role in regulating protein-protein interactions and protein function. PTM has been shown to be a potent inhibitor of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide, which makes it a valuable tool for studying the function of these enzymes.

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-18(13-16-14-26-19(21-16)23-7-1-2-8-23)20-15-3-5-17(6-4-15)22-9-11-25-12-10-22/h1-8,14H,9-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJRBMZTBGGXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide

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